molecular formula C13H17NO6 B569811 N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid CAS No. 830346-80-0

N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid

Cat. No. B569811
CAS RN: 830346-80-0
M. Wt: 283.28
InChI Key: IWWBJYCPXCCBTF-DTIOYNMSSA-N
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Description

Synthesis Analysis

The synthesis of N-methylated compounds often involves the use of N-carboxy anhydrides (NCAs) of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs). The polymerization conditions and the steric demand of the amino acid NCA monomers and their N-methylated derivatives can influence the synthesis .


Chemical Reactions Analysis

The chemical reactions involving N-methylated compounds can be complex and depend on various factors. For example, N-methyl-D-aspartic acid, an amino acid derivative, acts as a specific agonist at the NMDA receptor, mimicking the action of glutamate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid” are not available in the current resources.

Mechanism of Action

While the specific mechanism of action for “N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid” is not available, NMDA receptor antagonists, which include some N-methylated compounds, work to antagonize or inhibit the action of the NMDA receptor .

Future Directions

Substitution with D- and N-methyl amino acids could be a useful strategy to modulate the therapeutic properties of antimicrobial peptides and lipopeptides, including enhancing stability against enzymatic degradation . This suggests potential future directions for research involving N-methylated compounds.

properties

IUPAC Name

3-hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-14(13(20)10(16)6-12(18)19)7-11(17)8-3-2-4-9(15)5-8/h2-5,10-11,15-17H,6-7H2,1H3,(H,18,19)/t10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWBJYCPXCCBTF-DTIOYNMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C1=CC(=CC=C1)O)O)C(=O)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H](C1=CC(=CC=C1)O)O)C(=O)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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